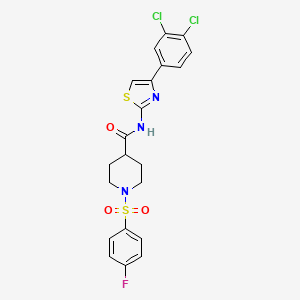

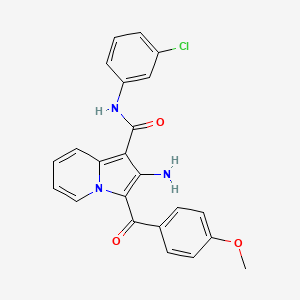

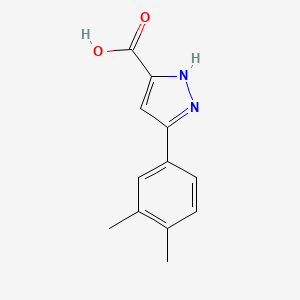

N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is a common structure in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” were not found, similar compounds have been synthesized. For example, (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one was synthesized by cross-aldol condensation reaction of 5′-acetyl-2,4-dimethylthiazole with various substituted Benz aldehyde in the presence of base (sodium hydroxide) .

Molecular Structure Analysis

The thiazole ring in similar compounds is essentially planar and can have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

Thiazole-bearing compounds can undergo various chemical reactions. For example, 4-amino-N-(thiazol-2-yl)benzene sulfonamide reacted with various aromatic aldehydes in the early phase of reactions and the products obtained had subsequently undergone multistep reactions to produce the final compounds .

Applications De Recherche Scientifique

Molecular Structure and Synthesis Techniques

Research on compounds structurally related to N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide demonstrates the significance of their molecular configuration and synthesis processes. Zhao and Zhou (2009) elucidated the crystal structure of a related molecule, emphasizing the importance of hydrogen-bonding interactions in determining the compound's molecular conformation and stability (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009). Additionally, Raval, Naik, and Desai (2012) developed an environmentally benign, rapid microwave-assisted synthesis method for 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, highlighting the efficiency and green chemistry aspects of synthesizing similar compounds (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Biological and Chemical Applications

The versatility of N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide-related compounds extends to biological and chemical applications. For instance, Mani et al. (2018) synthesized a coumarin–pyrazolone probe capable of detecting Cr3+ ions, demonstrating potential applications in environmental monitoring and biological imaging (Kailasam Saravana Mani et al., 2018). Furthermore, Fattahi et al. (2018) isolated intermediates in synthesizing new tricyclic products from related carboxamides, contributing to the field of organic chemistry and pharmaceuticals synthesis (M. Fattahi et al., 2018).

Antimicrobial Activity

Compounds within the chemical family of N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide have shown promising antimicrobial properties. Raval, Naik, and Desai (2012) evaluated the synthesized compounds for antimicrobial activity, finding significant antibacterial and antifungal activities, which could lead to new treatments for infectious diseases (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Propriétés

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-9-14(22-10(2)18-9)8-17-15(19)12-7-11-5-3-4-6-13(11)21-16(12)20/h3-7H,8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIVILMRLJMZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2645305.png)

![2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2645312.png)

![2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2645324.png)

![2-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2645325.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2645327.png)